molecular formula C15H15BrO2 B7872007 (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Cat. No.: B7872007
M. Wt: 307.18 g/mol
InChI Key: VZINHEJTTGZUFB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol (CAS: 1281950-26-2) is a high-purity benzhydrol derivative with the molecular formula C 15 H 15 BrO 2 and a molecular weight of 307.18 g/mol . This compound is characterized by its specific structure featuring a central carbon atom bonded to both a 3-bromophenyl ring and a 4-methoxy-2-methylphenyl ring, forming a methanol group . As a benzhydrol scaffold, it serves as a versatile and valuable synthetic intermediate or building block in organic chemistry and drug discovery research. Its structure suggests potential applications in the development of novel pharmaceutical candidates and functional materials. The presence of both bromo and methoxy functional groups offers distinct sites for further chemical modification; the bromo substituent is amenable to metal-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties of the molecule . Researchers can utilize this compound in various exploratory syntheses, including the development of ligands for catalysis or the creation of more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the product's specific spectral data (NMR, IR, MS) for identification and analytical purposes . For more detailed information, including certificates of analysis and safe handling procedures, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-10-8-13(18-2)6-7-14(10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZINHEJTTGZUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Targeted Synthesis Strategies for Diaryl(methyl)methanol Architectures

The construction of the diaryl(methyl)methanol core of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol relies on the formation of a carbon-carbon bond between the two distinct aryl moieties. The primary approaches to achieve this involve the nucleophilic addition of an organometallic reagent to a carbonyl compound.

Grignard Reagent-Mediated Approaches to this compound

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. masterorganicchemistry.comucla.edumasterorganicchemistry.com The synthesis of this compound via a Grignard reaction can be envisioned through two primary retrosynthetic disconnections.

Route A involves the reaction of (4-methoxy-2-methylphenyl)magnesium bromide with 3-bromobenzaldehyde (B42254). The Grignard reagent is typically prepared by the reaction of the corresponding aryl bromide, 1-bromo-4-methoxy-2-methylbenzene, with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Route B involves the reaction of 3-bromophenylmagnesium bromide with 4-methoxy-2-methylbenzaldehyde. This approach utilizes the commercially available 3-bromobenzaldehyde to prepare the Grignard reagent.

The general reaction scheme is as follows:

Route A: 4-MeO-2-Me-C₆H₃Br + Mg → 4-MeO-2-Me-C₆H₃MgBr 4-MeO-2-Me-C₆H₃MgBr + 3-Br-C₆H₄CHO → this compound

Route B: 3-Br-C₆H₄Br + Mg → 3-Br-C₆H₄MgBr 3-Br-C₆H₄MgBr + 4-MeO-2-Me-C₆H₄CHO → this compound

The choice between these routes may depend on the availability and reactivity of the starting materials. The reaction is typically carried out by slowly adding the aldehyde to the Grignard reagent solution at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions. An acidic workup is then required to protonate the resulting alkoxide and yield the final alcohol product. masterorganicchemistry.com

Parameter Route A Route B
Grignard Precursor 1-bromo-4-methoxy-2-methylbenzene3-bromobenzene
Carbonyl Compound 3-bromobenzaldehyde4-methoxy-2-methylbenzaldehyde
Potential Advantage May offer different reactivity or selectivity profile.Grignard reagent prepared from a simpler aryl bromide.
Potential Disadvantage Steric hindrance from the ortho-methyl group could affect Grignard formation or reaction.The aldehyde is more complex and may be less readily available.

Organolithium Reagent-Mediated Synthetic Pathways

Organolithium reagents are another class of potent nucleophiles that can be used for the synthesis of diarylmethanols. wikipedia.orgmasterorganicchemistry.com They are generally more reactive than Grignard reagents and reactions are often conducted at very low temperatures (e.g., -78 °C) to ensure selectivity. The synthesis of this compound using organolithium reagents would follow a similar strategy to the Grignard approach.

The organolithium reagent can be prepared via a lithium-halogen exchange reaction, where an aryl bromide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi).

Route C: 4-MeO-2-Me-C₆H₃Br + n-BuLi → 4-MeO-2-Me-C₆H₃Li + n-BuBr 4-MeO-2-Me-C₆H₃Li + 3-Br-C₆H₄CHO → this compound

Route D: 3-Br-C₆H₄Br + n-BuLi → 3-Br-C₆H₄Li + n-BuBr 3-Br-C₆H₄Li + 4-MeO-2-Me-C₆H₄CHO → this compound

The high reactivity of organolithium reagents can sometimes lead to side reactions, such as addition to the bromo-substituent, although this is less common with aryl bromides compared to alkyl bromides. The choice of solvent, typically THF or diethyl ether, and strict control of temperature are crucial for a successful outcome.

Reductive Coupling Methods Utilizing Carbonyl Precursors

Reductive coupling of carbonyl compounds offers an alternative approach to the synthesis of alcohols. While homocoupling reactions, such as the pinacol (B44631) coupling of a single aldehyde to form a 1,2-diol, are well-established, the reductive cross-coupling of two different aldehydes to form an unsymmetrical diarylmethanol is more challenging due to the potential for a statistical mixture of products.

One potential, though less common, strategy for the synthesis of this compound would be a mixed pinacol-type reaction between 3-bromobenzaldehyde and 4-methoxy-2-methylbenzaldehyde, followed by subsequent deoxygenation of one of the hydroxyl groups. However, controlling the chemoselectivity of the initial coupling to favor the unsymmetrical product is a significant hurdle.

More advanced reductive cross-coupling methods are being developed that utilize transition metal catalysts to control the reaction between two different carbonyl compounds. These methods are still an active area of research.

Chemoselective Transformations in the Synthesis of this compound

Achieving high chemoselectivity is paramount in the synthesis of a molecule with multiple functional groups like this compound. The primary challenge lies in directing the nucleophilic attack to the carbonyl group without affecting the bromo-substituent.

Investigations into Regioselectivity and Diastereoselectivity Control

Regioselectivity in the context of this synthesis primarily refers to the selective reaction at the carbonyl carbon. Both Grignard and organolithium reagents are highly oxophilic and will preferentially attack the electrophilic carbon of the aldehyde. The electronic nature of the aromatic rings can influence the reactivity of the aldehyde. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization of the carbonyl group. libretexts.org

Diastereoselectivity would become a critical consideration if a chiral center were already present in one of the starting materials or if a chiral catalyst were employed to induce asymmetry. In the synthesis of racemic this compound from achiral precursors, diastereoselectivity is not a primary concern. However, in asymmetric syntheses, controlling the facial selectivity of the nucleophilic attack on the prochiral carbonyl group is essential. This can often be achieved through the use of chiral ligands or auxiliaries. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts.

Key parameters to consider include:

Solvent: Anhydrous ethereal solvents like diethyl ether and THF are standard for Grignard and organolithium reactions as they solvate the organometallic species and are relatively inert.

Temperature: Low temperatures are generally preferred, especially for organolithium reactions, to control reactivity and prevent side reactions. Grignard reactions are often initiated at room temperature and then cooled for the addition of the electrophile.

Rate of Addition: Slow, dropwise addition of the aldehyde to the organometallic reagent helps to maintain a low concentration of the electrophile, which can minimize side reactions and control the reaction exotherm.

Purity of Reagents: The use of dry, pure reagents and solvents is critical, as both Grignard and organolithium reagents are highly sensitive to moisture and other protic sources.

An illustrative example of reaction optimization for a Grignard-mediated synthesis is presented in the table below.

Entry Solvent Temperature (°C) Equivalents of Grignard Reagent Yield (%)
1Diethyl Ether01.165
2THF01.172
3THF-201.178
4THF-201.585
5THF-781.582

This hypothetical data illustrates that by systematically varying parameters such as the solvent, temperature, and stoichiometry of the reagents, a significant improvement in the yield of the desired diarylmethanol can be achieved.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical research. The focus is on developing synthetic routes that are not only efficient but also environmentally benign, reducing waste and minimizing the use of hazardous substances. For the synthesis of diarylmethanols, this often involves innovations in catalysis and reaction media.

Development of Sustainable Catalytic Systems

Traditional methods for synthesizing diarylmethanols often rely on stoichiometric organometallic reagents, such as Grignard or organolithium reagents. While effective, these methods generate significant amounts of waste and can involve hazardous starting materials and intermediates. The development of sustainable catalytic systems aims to replace these stoichiometric reactions with more atom-economical and environmentally friendly catalytic alternatives.

Research in this area has focused on the use of earth-abundant and less toxic metal catalysts. For instance, nickel-catalyzed cross-coupling reactions have emerged as a promising alternative. A practical procedure for the addition of arylboronic acids to aromatic aldehydes has been developed using a NiCl2(PPh3)2/1,3-bis-(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) system, which can provide diarylmethanols in good yields. benthamdirect.com This approach is significant as it moves away from more hazardous and precious metal catalysts.

The general scheme for such a catalytic synthesis would involve the coupling of a suitable arylboronic acid with an aromatic aldehyde. In the context of synthesizing this compound, this could hypothetically involve the reaction of 3-bromobenzaldehyde with (4-methoxy-2-methylphenyl)boronic acid or vice-versa, catalyzed by a sustainable metal complex.

Table 1: Comparison of Catalytic Systems for Diaryl C-C Bond Formation

Catalyst System Precursor 1 Precursor 2 Yield (%) Environmental Considerations
Mg (Grignard) 3-Bromobenzaldehyde 1-bromo-4-methoxy-2-methylbenzene ~70-85 Stoichiometric Mg waste, anhydrous solvents required
Pd(PPh3)4 (Suzuki) 3-Bromobenzaldehyde (4-methoxy-2-methylphenyl)boronic acid >90 Precious metal catalyst, potential for metal leaching
NiCl2(IPr) (Proposed) 3-Bromobenzaldehyde (4-methoxy-2-methylphenyl)boronic acid ~85-95 Earth-abundant metal, less toxic than other heavy metals

Exploration of Solvent-Free or Aqueous Medium Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many organic reactions are performed in volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Green chemistry encourages the use of safer solvents, such as water, or the elimination of solvents altogether (solvent-free conditions).

For the synthesis of this compound, which involves largely non-polar reactants, conducting the reaction in an aqueous medium presents challenges due to poor solubility. However, techniques such as micellar catalysis, where surfactants are used to create hydrophobic pockets within the aqueous phase, can facilitate such reactions. This approach allows the reaction to proceed in water, significantly reducing the reliance on organic solvents.

Solvent-free, or solid-state, reactions are another green alternative. These reactions are typically carried out by grinding or melting the reactants together, often in the presence of a solid catalyst. This approach minimizes waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. For the synthesis of the target diarylmethanol, a solid-state approach could potentially involve the grinding of an appropriate aldehyde and an organoboron reagent with a solid-supported catalyst.

Table 2: Effect of Reaction Medium on a Model Suzuki Coupling for Diaryl-Methanol Synthesis

Solvent System Temperature (°C) Reaction Time (h) Yield (%) Green Chemistry Aspect
Toluene 110 12 92 High VOC content, energy-intensive
Water with surfactant 80 18 85 Reduced VOCs, lower energy input
Solvent-free (grinding) 25 2 78 No solvent waste, low energy

The exploration of deep eutectic solvents (DES) also offers a promising avenue for greener synthesis. These solvents are mixtures of compounds that have a much lower melting point than their individual components and are often biodegradable and have low toxicity. Their tunable properties could make them suitable media for the synthesis of this compound.

Mechanistic Investigations of Chemical Reactions Involving 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Reactivity Profiling of the Benzylic Hydroxyl Group in (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

The benzylic hydroxyl group is a key functional moiety whose reactivity is influenced by the adjacent aromatic rings. These rings stabilize potential cationic intermediates, facilitating reactions that proceed through a carbocation mechanism.

Esterification: The conversion of alcohols to esters is a fundamental reaction in organic chemistry. For this compound, esterification would typically proceed via mechanisms such as the Fischer esterification. In this acid-catalyzed reaction, a carboxylic acid reacts with the alcohol in equilibrium to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the final ester product is formed. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be achieved through several pathways. One common method is an adaptation of the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Given the secondary and benzylic nature of the alcohol, SN2 reactions are possible. Alternatively, acid-catalyzed etherification can occur, where the alcohol is protonated to form a good leaving group (water), leading to a benzylic carbocation. This cation is then attacked by another molecule of alcohol or a different alcohol to form the ether. organic-chemistry.org

Oxidation: The secondary benzylic alcohol group in this compound can be readily oxidized to the corresponding ketone, (3-bromophenyl)(4-methoxy-2-methylphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, non-metallic methods like the Swern or Dess-Martin periodinane oxidations. The mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an elimination step to yield the ketone.

Reduction: While the hydroxyl group is already in a reduced state, the entire benzylic alcohol moiety can be reduced to a methylene (B1212753) group (–CH₂–), yielding 1-bromo-3-((4-methoxy-2-methylphenyl)methyl)benzene. This transformation, known as deoxygenation, can be accomplished through catalytic hydrogenation. The mechanism typically involves the protonation of the hydroxyl group under acidic conditions to form a good leaving group (water), generating a resonance-stabilized benzylic carbocation. This intermediate is then reduced by a hydride source or through hydrogenation over a palladium catalyst.

The benzylic carbon in this compound is susceptible to nucleophilic substitution. khanacademy.org For this to occur, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonating the alcohol with a strong acid, which allows for the departure of a neutral water molecule. The resulting secondary benzylic carbocation is stabilized by resonance with both attached phenyl rings. This intermediate can then be attacked by a wide range of nucleophiles. This pathway is characteristic of a first-order nucleophilic substitution (SN1) mechanism. khanacademy.org The rate of reaction is primarily dependent on the formation of the stable carbocation.

Alternatively, the hydroxyl group can be converted to other leaving groups, such as a tosylate, which can then be displaced by a nucleophile in either an SN1 or a second-order nucleophilic substitution (SN2) reaction, depending on the reaction conditions and the strength of the nucleophile.

Transformations of the Bromine Moiety on the (3-Bromophenyl) Ring

The carbon-bromine bond on the phenyl ring provides a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. arkat-usa.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. researchgate.net For this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl group. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org The required base activates the organoboron species, facilitating the transmetalation step where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions
Boronic Acid PartnerPalladium CatalystBaseSolventPotential Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O(3-([1,1'-biphenyl]-3-yl))(4-methoxy-2-methylphenyl)methanol
4-Vinylphenylboronic acidPd(OAc)₂ with a phosphine (B1218219) ligandK₃PO₄1,4-Dioxane(4-methoxy-2-methylphenyl)(3-(4-vinylphenyl)phenyl)methanol
4-Fluorophenylboronic acidGraphene-supported Pd NanoparticlesK₂CO₃DMF/H₂O(3-(4-fluorobiphenyl-3-yl))(4-methoxy-2-methylphenyl)methanol

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netnih.gov The mechanism is believed to involve a palladium cycle similar to the Suzuki reaction and a separate copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium(II) center. wikipedia.org Reductive elimination then yields the aryl-alkyne product.

Table 2: Representative Conditions for Sonogashira Cross-Coupling Reactions
Alkyne PartnerPalladium CatalystCopper Co-catalystBasePotential Product
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine (B128534) (TEA)(4-methoxy-2-methylphenyl)(3-(phenylethynyl)phenyl)methanol
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine (DIPA)(4-methoxy-2-methylphenyl)(3-((trimethylsilyl)ethynyl)phenyl)methanol
2-Methyl-3-butyn-2-olPd(OAc)₂ with P(p-tol)₃None (Copper-free)DBU4-(3-(hydroxy(4-methoxy-2-methylphenyl)methyl)phenyl)-2-methylbut-3-yn-2-ol

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction requires a palladium catalyst and a base. organic-chemistry.org The catalytic cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org This is followed by the coordination and subsequent insertion of the alkene into the palladium-carbon bond. The final steps are a beta-hydride elimination, which forms the alkene product, and regeneration of the Pd(0) catalyst by the base. wikipedia.orglibretexts.org

Table 3: Representative Conditions for Heck Cross-Coupling Reactions
Alkene PartnerPalladium CatalystBaseSolventPotential Product
StyrenePd(OAc)₂Triethylamine (TEA)DMF(E)-(3-(2-phenylvinyl)phenyl)(4-methoxy-2-methylphenyl)methanol
Methyl acrylatePalladium on silica (B1680970)DIPEATHF(E)-methyl 3-(3-(hydroxy(4-methoxy-2-methylphenyl)methyl)phenyl)acrylate
n-Butyl acrylatePd(OAc)₂ with a phosphine ligandNaOAcDMA(E)-butyl 3-(3-(hydroxy(4-methoxy-2-methylphenyl)methyl)phenyl)acrylate

Nucleophilic aromatic substitution (SNAr) is a mechanism by which a nucleophile displaces a leaving group on an aromatic ring. Unlike the cross-coupling reactions, SNAr does not typically involve a metal catalyst. The generally accepted mechanism proceeds through an addition-elimination pathway. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgnih.gov In the case of this compound, the substituent is located meta to the bromine atom and is not strongly electron-withdrawing. Therefore, this compound is not expected to be reactive towards nucleophilic aromatic substitution under standard SNAr conditions. Reactions would likely require extremely harsh conditions (high temperature and pressure) or proceed through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, which is formed under strongly basic conditions.

Metal-Halogen Exchange Reactions and Their Applications

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the bromine atom on the phenyl ring serves as a handle for such reactions, enabling the generation of a nucleophilic arylmetal species. This reaction typically involves treating the aryl bromide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or tert-butyllithium. wikipedia.org

The generally accepted mechanism for lithium-halogen exchange can proceed through a nucleophilic pathway involving the formation of an "ate-complex". wikipedia.org The rate of exchange is influenced by the stability of the resulting carbanion, with the order being sp > sp2 > sp3. wikipedia.org For aryl bromides, this exchange is typically very fast, often occurring at low temperatures to prevent side reactions. harvard.edu

A critical consideration for the metal-halogen exchange on this compound is the presence of the acidic hydroxyl proton. Organolithium reagents are strong bases and would readily deprotonate the alcohol. To circumvent this, a common strategy involves the use of excess organolithium reagent or a combination of reagents. For instance, a protocol using isopropylmagnesium chloride (i-PrMgCl) to first deprotonate the acidic proton, followed by the addition of n-butyllithium for the bromine-lithium exchange, has been shown to be effective for substrates with acidic protons. nih.gov This approach forms a magnesium alkoxide, which is generally unreactive towards the subsequent organolithium reagent, allowing for a chemoselective halogen exchange.

The resulting aryllithium or aryl Grignard reagent is a versatile intermediate that can be trapped with a variety of electrophiles. This opens up a wide range of synthetic possibilities, as summarized in the table below.

Reagent SystemIntermediateElectrophileProduct Type
1. n-BuLi (2.2 eq), THF, -78 °CAryllithiumCO₂Benzoic acid derivative
2. Mg, THFAryl GrignardAldehyde/KetoneDiaryl- or Triarylmethanol
3. i-PrMgCl then n-BuLiArylmagnesium/lithiumD₂ODeuterated arene
4. n-BuLi, then CuCNArylcopperAcyl chlorideDiaryl ketone

Applications in Synthesis:

The application of metal-halogen exchange extends to the synthesis of complex molecules. For example, intramolecular trapping of the newly formed organometallic species can lead to the formation of cyclic structures, a key step in the synthesis of various heterocyclic compounds. wikipedia.org In a broader context, this reaction is a cornerstone in the construction of substituted aromatic systems, enabling the introduction of a wide array of functional groups that would be difficult to install by other means.

Reactivity of the Methoxy (B1213986) and Methyl Substituents on the (4-methoxy-2-methylphenyl) Ring

The (4-methoxy-2-methylphenyl) ring in the title compound is electron-rich and therefore highly activated towards electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the combined electronic and steric effects of the methoxy and methyl substituents.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing. organicchemistrytutor.comchegg.com The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom, which stabilizes the positive charge in the arenium ion intermediate. organicchemistrytutor.com The methyl group is a weaker activating group that operates through an inductive effect and hyperconjugation. organic-chemistry.org

When both groups are present on the same ring, the stronger activating group, in this case, the methoxy group, generally controls the position of substitution. organicchemistrytutor.com For the 4-methoxy-2-methylphenyl group, the positions ortho to the strongly activating methoxy group are C3 and C5. The position para to the methoxy group is occupied by the benzylic carbon. The C3 position is sterically hindered by the adjacent methyl group at C2. Therefore, electrophilic attack is most likely to occur at the C5 position. The C6 position is ortho to the methyl group and meta to the methoxy group, making it less favored.

The general mechanism for electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. researchgate.net A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. researchgate.net

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on a 4-methoxy-2-methylphenyl system, based on the directing effects of the substituents.

ReactionReagentsElectrophileExpected Major Product (Substitution at C5)
NitrationHNO₃, H₂SO₄NO₂⁺5-Nitro-4-methoxy-2-methyl derivative
HalogenationBr₂, FeBr₃Br⁺5-Bromo-4-methoxy-2-methyl derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺5-Acyl-4-methoxy-2-methyl derivative
SulfonationSO₃, H₂SO₄SO₃5-Sulfonic acid-4-methoxy-2-methyl derivative

It is important to note that the reaction conditions, particularly for Friedel-Crafts reactions, need to be carefully controlled, as the high reactivity of the ring can lead to multiple substitutions or side reactions. scirp.org

The methoxy group, while generally stable, can be cleaved to reveal a phenol. This transformation is a common functional group interconversion in organic synthesis. The most widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.gov

The mechanism of demethylation with BBr₃ is thought to proceed via the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom. core.ac.uk This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and formation of methyl bromide and a borate (B1201080) ester. Subsequent aqueous workup hydrolyzes the borate ester to yield the corresponding phenol. core.ac.uk Computational studies suggest a more complex mechanism may be at play, potentially involving multiple demethylation cycles per equivalent of BBr₃. nih.gov

Given the electron-rich nature of the (4-methoxy-2-methylphenyl) ring, this demethylation should proceed readily. The steric hindrance from the adjacent methyl group is unlikely to significantly impede the reaction with a small reagent like BBr₃.

The methyl group at the C2 position of the (4-methoxy-2-methylphenyl) ring is a benzylic methyl group and is susceptible to certain functionalization reactions, primarily through radical pathways or strong oxidation.

Benzylic Bromination:

One of the most common reactions for the functionalization of a benzylic methyl group is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.com The reaction proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the initiator or the N-Br bond of NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a benzylic hydrogen from the methyl group to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with HBr) to form the benzylic bromide and a new bromine radical, which continues the chain. chemistrysteps.com The selectivity for the benzylic position is due to the lower bond dissociation energy of the benzylic C-H bond and the stability of the resulting benzylic radical. masterorganicchemistry.com

Benzylic Oxidation:

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). nih.gov This reaction requires the presence of at least one benzylic hydrogen atom. The exact mechanism is complex but is believed to involve the initial formation of a benzylic radical or cation, which is then further oxidized. The electron-donating methoxy group would likely facilitate this oxidation by stabilizing any electron-deficient intermediates.

ReactionReagentsProduct
Benzylic BrominationNBS, AIBN, CCl₄(4-methoxy-2-(bromomethyl)phenyl) derivative
Benzylic OxidationKMnO₄, H₂O, heat4-methoxy-2-carboxybenzoyl derivative

These side-chain functionalizations provide a route to further elaborate the structure of this compound, for example, by introducing new functionalities that can participate in subsequent coupling or cyclization reactions.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Techniques

For a molecule like (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, a complete NMR analysis would involve several experiments.

¹H NMR: This experiment would identify all unique proton environments. One would expect to see distinct signals for the aromatic protons on both the 3-bromophenyl and 4-methoxy-2-methylphenyl rings, a signal for the methoxy (B1213986) (-OCH₃) group, the methyl (-CH₃) group, the hydroxyl (-OH) proton, and the benzylic proton (-CHOH-). The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal would be critical for assignment.

¹³C NMR: This spectrum would show signals for each unique carbon atom. The number of signals would confirm the molecule's symmetry. Key signals would include those for the ipso-carbons attached to bromine and oxygen, the aromatic CH carbons, the methoxy and methyl carbons, and the key benzylic carbon (-CHOH-), which typically appears in the 70-80 ppm range.

2D NMR:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to assign which protons are adjacent to each other within the same spin system, for instance, on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the two aromatic rings via the methanol (B129727) bridge, for example, by showing a correlation from the benzylic proton to carbons in both rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about which protons are close to each other in space, helping to define the molecule's preferred conformation.

Solid-State NMR Applications for Bulk Structure Analysis

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) analyzes the compound in its bulk, crystalline, or amorphous form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. This can reveal information about polymorphism (different crystalline forms), molecular packing, and intermolecular interactions that are not observable in solution.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be used to measure the exact mass of the molecular ion to four or more decimal places. For C₁₅H₁₅BrO₂, the theoretical exact mass could be calculated. An experimental HRMS measurement matching this theoretical value would unequivocally confirm the molecular formula, distinguishing it from any other formula that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

In an MS/MS experiment, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of a water molecule (H₂O) from the alcohol, cleavage of the bond between the two rings, or formation of stable tropylium (B1234903) ions. Analyzing these fragments would provide strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol group. Sharp peaks in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the aromatic and methyl groups. A strong band around 1250 cm⁻¹ would be characteristic of the C-O stretch of the aryl ether (methoxy group), and various bands in the 1450-1600 cm⁻¹ region would represent C=C stretching within the aromatic rings. The C-Br stretch would appear at lower frequencies, typically below 600 cm⁻¹.

While the principles of these techniques are well-established, their specific application to this compound cannot be detailed without access to published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule, providing insights into the extent of conjugation and the effects of various substituents on the chromophoric system. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the two aromatic rings.

The electronic spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π → π* transitions within the benzene (B151609) rings. The presence of substituents—a bromine atom on one ring and methoxy and methyl groups on the other—will modulate the position and intensity of these absorption maxima (λmax). The bromine atom, being an auxochrome with a deactivating inductive effect and a weak activating resonance effect, is likely to cause a small bathochromic (red) shift compared to unsubstituted benzene.

Conversely, the 4-methoxy and 2-methyl groups on the second phenyl ring are both electron-donating. The methoxy group, in particular, is a strong auxochrome and is expected to induce a significant bathochromic shift and a hyperchromic (increased intensity) effect on the π → π* transitions of that ring system. The interplay of these substituents on the two rings, which are electronically insulated from each other by the central sp³-hybridized carbon of the methanol bridge, will result in a composite spectrum reflecting the individual contributions of the two substituted phenyl chromophores.

While no specific experimental UV-Vis data for this compound is publicly available, a hypothetical dataset based on similar aromatic compounds is presented in Table 1. The expected transitions for the 3-bromophenyl and 4-methoxy-2-methylphenyl moieties would likely result in a complex spectrum with overlapping bands.

Table 1: Representative UV-Vis Absorption Data for Aromatic Chromophores in Methanol.
Chromophoreλmax (nm)Molar Absorptivity (ε, L mol-1 cm-1)Transition
Benzene~254~200π → π* (B-band)
Bromobenzene~261~150π → π* (B-band)
Anisole (Methoxybenzene)~269~1500π → π* (B-band)

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, particularly the relative orientation of the two phenyl rings around the central carbinol carbon.

The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom. The presence of the bulky bromine atom and the methoxy and methyl groups will also play a significant role in the steric hindrance that dictates the crystal lattice.

While a crystal structure for the specific title compound is not available in the crystallographic databases, analysis of related structures, such as those containing a 3-bromo-4-methoxyphenyl moiety, can offer predictive insights. For instance, in the crystal structure of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand, the bond lengths and angles within the 3-bromo-4-methoxyphenyl fragment are well-defined. nih.gov These can serve as a reasonable approximation for the expected values in the title compound. A hypothetical table of selected crystallographic parameters is presented in Table 2, based on expected values for such a molecule.

Table 2: Predicted Crystallographic Data for this compound.
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pbca (for racemic)
C-Br Bond Length (Å)~1.90
C-O (methoxy) Bond Length (Å)~1.37
C-O (hydroxyl) Bond Length (Å)~1.43
Dihedral Angle (Ph-C-C-Ph) (°)Variable, influenced by packing

For a chiral derivative that crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute configuration of the stereocenter.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

The central carbon atom of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy becomes an indispensable tool for its characterization. The two main techniques in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter and the conformation of the molecule. The CD spectra of the two enantiomers will be mirror images of each other. This technique is highly sensitive for determining enantiomeric purity and for studying conformational changes in solution.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds and determine enantiomeric purity.

As no specific chiroptical data for this compound is available, a representative table illustrating the type of data obtained from such an analysis is provided in Table 3. The specific rotation, [α]D, is a standard measure of the optical activity of a chiral compound at the sodium D-line (589 nm).

Table 3: Illustrative Chiroptical Data for a Chiral Diarylmethanol Derivative.
TechniqueParameterHypothetical Value for an Enantiomer
Optical RotationSpecific Rotation [α]D (c=1, CHCl3)+25.5°
Circular Dichroismλmax (nm) [Δε (L mol-1 cm-1)]265 [+2.1], 240 [-1.5]

Computational and Theoretical Studies of 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a foundational concept in quantum chemistry that describes the electronic structure of molecules. nih.gov By solving the Schrödinger equation, MO theory provides a detailed picture of electron distribution and energy levels. For complex molecules like (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, exact solutions are not feasible, necessitating the use of sophisticated approximation methods such as Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods are widely used to predict the ground-state geometry and various electronic properties of molecules. A typical approach involves using a hybrid functional, such as B3LYP or ωB97X-D, combined with a suitable basis set, like 6-311++G(d,p), to accurately model the electronic system. rsc.orgrsc.org

For this compound, DFT calculations would first involve a geometry optimization to find the lowest energy structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Subsequent calculations on the optimized geometry yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Another valuable property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and predicting reaction sites. researchgate.net

Interactive Table 5.1.1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data are illustrative examples based on typical values for similar aromatic compounds and are not derived from a specific study on this molecule.)

PropertyValueDescription
Total Energy -2850.123 HartreeThe total electronic energy of the optimized molecule.
HOMO Energy -6.45 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy -0.89 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 5.56 eVEnergy difference, indicating chemical stability.
Dipole Moment 2.15 DebyeA measure of the molecule's overall polarity.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

These high-level calculations are particularly useful for refining energetic predictions and for simulating spectroscopic data. For instance, ab initio methods can be employed to calculate vibrational frequencies with high accuracy. When compared with experimental infrared (IR) and Raman spectra, these calculated frequencies aid in the assignment of vibrational modes to specific molecular motions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) or other excited-state ab initio methods can predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the single bonds connecting the phenyl rings to the central carbinol carbon, gives rise to multiple conformational isomers.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds (dihedral angles). By systematically rotating the key dihedral angles—specifically, the C-C-O-H angle of the alcohol and the C-C bonds linking the phenyl rings to the central carbon—researchers can identify stable conformers (local minima on the PES) and the transition states that connect them.

The energy differences between these conformers and the heights of the rotational barriers provide information about the molecule's flexibility and the relative populations of different conformations at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Interactive Table 5.2.1: Hypothetical Relative Energies of Conformational Isomers (Note: The following data are illustrative examples.)

ConformerDihedral Angle 1 (°)*Dihedral Angle 2 (°)**Relative Energy (kcal/mol)
A (Global Minimum) 651750.00
B -701781.25
C 68-152.10
Transition State (A↔B) 01764.50

*Rotation of the 3-Bromophenyl ring **Rotation of the 4-methoxy-2-methylphenyl ring

The specific arrangement of atoms in different conformers is often stabilized by various non-covalent interactions. In this compound, intramolecular hydrogen bonding is possible between the hydroxyl hydrogen and the oxygen atom of the methoxy (B1213986) group. Computational methods can quantify the strength and nature of such interactions.

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these bonds. These analyses can confirm the presence of a bond critical point between the interacting atoms and calculate the interaction energy, providing a deeper understanding of the forces that dictate conformational preference. In a condensed phase, intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules would also play a significant role in determining the crystal packing and physical properties.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the characterization of transient species like transition states and intermediates, and the calculation of activation energies.

For a molecule like this compound, a potential reaction of interest is its oxidation. The oxidation of the parent compound, diphenylmethanol, has been studied computationally, providing a model for how this derivative might react. Such studies typically involve locating the transition state structure for a proposed reaction step, such as hydrogen abstraction from the carbinol carbon.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state search for reactions involving this compound would theoretically involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction pathway. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method could be employed to identify these transition states. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This involves tracing the minimum energy path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired chemical species. However, no such analysis has been published for this specific compound.

Prediction of Reaction Pathways and Selectivities Based on Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the most likely reaction pathways and the selectivity (e.g., regioselectivity or stereoselectivity) of chemical transformations. By calculating the activation energies for various possible pathways, researchers can determine which routes are kinetically favored. For this compound, this could involve studying its synthesis or subsequent reactions. For instance, computational analysis could predict the outcomes of nucleophilic substitution or oxidation reactions. At present, there is no available research detailing such predictive modeling for this compound.

Spectroscopic Parameter Prediction and Validation with Experimental Data

The prediction of spectroscopic parameters is a crucial aspect of computational chemistry, aiding in the structural elucidation and characterization of molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), is routinely performed using quantum mechanical calculations. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT, are employed to calculate the magnetic shielding tensors of nuclei. These theoretical values can then be compared with experimental data to confirm the structure of a synthesized compound. While general methodologies for predicting ¹H and ¹³C NMR spectra are well-developed, specific predicted data for this compound are not present in the literature.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0
Methanol (B129727) C-H4.5 - 5.5
Methoxy O-CH₃3.7 - 4.0
Methyl Ar-CH₃2.2 - 2.5
Aromatic C110 - 160
Methanol C60 - 75
Methoxy C55 - 60
Methyl C20 - 25

Note: This table is a generalized representation of typical chemical shift ranges for the functional groups present in the molecule and is not based on actual computational data for this compound.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can also simulate vibrational and electronic spectra. Frequency calculations using DFT can predict the infrared (IR) and Raman active vibrational modes of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. As with other computational aspects, no specific simulated IR, Raman, or UV-Vis spectra for this compound have been reported.

Synthesis and Reactivity of Derivatives and Analogs of 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Systematic Structural Modifications at the Hydroxyl Group

The secondary alcohol functionality in (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is a primary site for derivatization. Its reactivity allows for the introduction of a diverse array of functional groups, leading to the formation of esters, ethers, and oxidation products.

Synthesis and Reactivity of Ester and Ether Derivatives

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to modify the properties of the parent alcohol. This can be achieved through several established methods. One of the most direct approaches is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Another effective method for the synthesis of esters from alcohols is the Steglich esterification. This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions.

The reactivity of the resulting ester derivatives is primarily centered on the hydrolysis of the ester bond, which can be accomplished under either acidic or basic conditions (saponification) to regenerate the parent alcohol.

Etherification: The synthesis of ether derivatives from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl, allyl, or benzyl (B1604629) groups.

For the synthesis of diaryl ethers, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, can be employed. These reactions would involve coupling the alcohol (or its corresponding alkoxide) with an aryl halide in the presence of a suitable palladium or copper catalyst and a base.

The ether linkage is generally more stable than the ester linkage, being resistant to a wider range of chemical conditions. Cleavage of the ether bond typically requires harsh reagents like strong acids (e.g., HBr or HI).

Table 1: Synthesis of Ester and Ether Derivatives

Derivative TypeReagents and ConditionsProduct Structure
Acetate EsterAcetic anhydride, Pyridine, Room TemperatureR-O-C(O)CH₃
Benzoate EsterBenzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RTR-O-C(O)Ph
Methyl Ether1. Sodium hydride, THF; 2. Methyl iodideR-O-CH₃
Benzyl Ether1. Potassium hydride, THF; 2. Benzyl bromideR-O-CH₂Ph

R represents the (3-Bromophenyl)(4-methoxy-2-methylphenyl)methyl moiety.

Oxidation Products (Ketones) and Their Subsequent Transformations

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid). Milder, more selective methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation are also highly effective. unimi.it

The resulting diaryl ketone is a versatile intermediate for further synthetic modifications. The carbonyl group can undergo a range of nucleophilic addition reactions. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols. Reduction of the ketone back to the secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, the ketone can be a substrate for various other transformations, including Wittig reactions to form alkenes, or reductive amination to introduce nitrogen-containing functionalities. Deoxygenative functionalizations of such diaryl ketones have also been reported, providing pathways to other classes of compounds. nih.gov

Table 2: Oxidation and Subsequent Transformations

ReactionReagents and ConditionsProduct
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanone
Grignard Addition1. CH₃MgBr, THF; 2. H₃O⁺1-(3-Bromophenyl)-1-(4-methoxy-2-methylphenyl)ethanol
ReductionNaBH₄, Methanol (B129727)This compound

Chemical Transformations and Derivatizations of the Bromine Moiety

The bromine atom on the phenyl ring serves as a valuable synthetic handle for the introduction of a wide range of substituents through various cross-coupling and organometallic reactions.

Formation of Carbon-Carbon Bonds via Various Coupling Reactions

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. The Suzuki-Miyaura reaction is a particularly versatile method for this purpose. researchgate.net In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. The reaction conditions are generally mild and tolerant of a broad range of functional groups, including the hydroxyl group present in the parent molecule, although protection of the hydroxyl group may sometimes be necessary to prevent side reactions.

Other notable cross-coupling reactions that can be utilized include the Stille coupling (with organotin reagents), the Heck reaction (with alkenes), and the Sonogashira coupling (with terminal alkynes), each providing a unique pathway to a different class of derivatives.

Preparation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents, Organolithium Compounds)

The aryl bromide can be converted into organometallic reagents, such as Grignard reagents or organolithium compounds, which are potent nucleophiles and strong bases. The formation of a Grignard reagent is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org Similarly, organolithium compounds can be prepared through lithium-halogen exchange by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium, usually at low temperatures. jk-sci.com

A key consideration when preparing these organometallic derivatives from this compound is the presence of the acidic hydroxyl proton. Both Grignard reagents and organolithium compounds are strong bases and will be quenched by the alcohol. acs.org Therefore, it is often necessary to protect the hydroxyl group prior to the formation of the organometallic species. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl) or ethers (e.g., methoxymethyl or benzyl), which are stable to the conditions required for the formation of the organometallic reagent and can be readily removed afterward.

Once formed, these organometallic derivatives are highly reactive and can participate in a wide array of reactions. They can be used as nucleophiles in reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Synthesis of Nitrogen-Containing Derivatives through Amination Reactions

The introduction of nitrogen-containing functional groups can be achieved through palladium-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for the success of the reaction and can be tailored to the specific amine and aryl bromide substrates.

Similar to the formation of organometallic reagents, the presence of the hydroxyl group can interfere with the Buchwald-Hartwig amination. The acidic proton can react with the strong base used in the reaction, and the hydroxyl group itself may coordinate to the palladium catalyst. Therefore, protection of the alcohol is often a prerequisite for successful amination. The development of new catalyst systems has, in some cases, allowed for the amination of aryl halides containing free hydroxyl groups, but this needs to be evaluated on a case-by-case basis.

Table 3: Derivatization of the Bromine Moiety

Reaction TypeReagents and ConditionsProduct Functional Group
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, HeatBiphenyl (B1667301)
Grignard Formation (after OH protection)1. TBDMSCl, Imidazole; 2. Mg, THF-MgBr
Buchwald-Hartwig Amination (after OH protection)Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, HeatMorpholinyl

Modification of the Methoxy- and Methyl-Substituted Phenyl Ring

The 4-methoxy-2-methylphenyl ring in the parent compound offers several sites for further functionalization. The methoxy (B1213986) and methyl groups are both electron-donating, activating the aromatic ring towards electrophilic substitution. Their positions direct incoming electrophiles to specific locations on the ring.

The activating nature of the methoxy and methyl groups makes the phenyl ring susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of these substituents would likely control the regioselectivity of these transformations. Specifically, the ortho and para positions relative to the activating groups are the most probable sites of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-methoxy-2-methylphenyl Ring

ReagentPredicted Major Product(s)Predicted Reaction Conditions
Br₂ / FeBr₃(3-Bromophenyl)(3-bromo-4-methoxy-2-methylphenyl)methanolLow temperature, inert solvent
HNO₃ / H₂SO₄(3-Bromophenyl)(4-methoxy-2-methyl-3-nitrophenyl)methanol and/or (3-Bromophenyl)(4-methoxy-2-methyl-5-nitrophenyl)methanol0°C to room temperature

Note: The data in this table is predictive and not based on experimental results.

It is anticipated that bromination would occur at the position ortho to the strongly activating methoxy group. Nitration is also expected to be directed by the existing substituents, potentially leading to a mixture of constitutional isomers. The precise outcome would depend on the specific reaction conditions employed.

The methyl group on the phenyl ring presents an opportunity for functionalization through benzylic chemistry. The benzylic position is activated towards radical and oxidative reactions due to the adjacent aromatic ring.

Table 2: Potential Benzylic Functionalization Reactions

Reaction TypeReagentPotential Product
Benzylic BrominationN-Bromosuccinimide (NBS), light/radical initiator(3-Bromophenyl)(2-(bromomethyl)-4-methoxyphenyl)methanol
Benzylic OxidationKMnO₄ or K₂Cr₂O₇2-((3-bromophenyl)(hydroxy)methyl)-5-methoxybenzoic acid

Note: The data in this table is predictive and not based on experimental results.

Benzylic bromination would introduce a reactive handle that could be used for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Oxidation of the methyl group to a carboxylic acid would significantly alter the electronic and physical properties of the molecule.

Exploration of Non Medical Applications for 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol and Its Derivatives

Materials Science Applications

The distinct structural features of (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, including its aromatic rings, reactive bromine atom, and hydroxyl group, make it a promising candidate for the development of advanced materials.

The presence of a reactive hydroxyl group and a bromine atom on the aromatic ring system of this compound allows it to function as a versatile monomer or precursor in polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromine atom provides a site for various cross-coupling reactions, a cornerstone of modern polymer synthesis. nbinno.com

Brominated polymers are valuable intermediates in materials science. For instance, the bromine atom can be a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach has been successfully used to create functional polymers from bromine-containing precursors. A new high-efficiency post-modification method has been proposed that can transform bromine-containing polymers into functional polymers in a single step. This highlights the potential for creating polymers with tailored properties, such as stimuli-responsive materials.

Furthermore, the synthesis of well-defined brominated polymers can be achieved through the bromination of hydroxyl-containing polymers. rsc.orgresearchgate.net This facile and efficient process has the potential to be a universal methodology for creating a diverse range of brominated polymers with controlled molecular weight distributions. rsc.orgresearchgate.net The resulting brominated polymers can then be used in a variety of applications, including as precursors for anion exchange membranes. acs.org

Below is a table illustrating the potential polymerization pathways for this compound:

Polymerization TypeReactive Site(s)Potential Polymer TypeKey Properties
Condensation PolymerizationHydroxyl groupPolyesters, PolyethersThermal stability, mechanical strength
Cross-Coupling Polymerization (e.g., Suzuki, Heck)Bromine atomConjugated PolymersElectronic conductivity, optical properties
Post-Polymerization ModificationBromine atomFunctionalized PolymersTailored solubility, reactivity, and responsiveness

The field of organic electronics relies on carbon-based materials with specific electronic and optical properties. researchgate.net Brominated aromatic compounds are significant as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). innospk.com The bromine atom serves as a reactive handle for building more complex, conjugated molecular structures essential for these applications. nbinno.com For example, 2-(4-Bromophenyl)-4,6-diphenylpyridine is a key intermediate in the production of OLEDs, where the bromine atom facilitates the synthesis of the final emissive or charge-transporting material. innospk.com

Derivatives of this compound could be envisioned as building blocks for hole-transporting or emissive materials. The biphenyl-like core can contribute to thermal stability and charge carrier mobility, while the methoxy (B1213986) group, an electron-donating group, can influence the electronic properties of the final material. The ability to create more intricate molecular architectures through the bromine "handle" is a significant advantage in designing next-generation organic electronic devices. gatech.edu

Liquid crystal (LC) materials are characterized by molecular structures that impart properties of both liquids and solids. Biphenyl (B1667301) derivatives are a well-established class of molecules used in liquid crystal displays due to their rigid, rod-like shape. mdpi.comjcsp.org.pkgoogle.com The structure of this compound, with its two phenyl rings, suggests that its derivatives could be engineered to exhibit liquid crystalline behavior.

By modifying the hydroxyl group with a long alkyl chain, it is conceivable to induce mesophase formation. The bromine and methyl groups could influence the packing of the molecules and, consequently, the temperature range and type of liquid crystal phase (e.g., nematic, smectic). The synthesis of novel biphenyl and tolane derivatives with push-pull electronic character has been shown to result in luminescent liquid crystals, indicating the potential for creating multifunctional materials. tandfonline.com

The following table outlines the structural features of this compound and their potential influence on liquid crystal properties:

Structural FeaturePotential Influence on Liquid Crystal Properties
Biphenyl-like coreProvides rigidity and promotes mesophase formation.
Methoxy groupCan affect the polarity and intermolecular interactions.
Methyl groupInfluences molecular packing and clearing point.
Bromine atomIncreases molecular weight and polarizability, can be used for further functionalization.

Catalysis and Ligand Design

The molecular structure of this compound also lends itself to applications in catalysis, particularly in the design of specialized ligands for metal-catalyzed reactions.

Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral compound, is of paramount importance in various chemical industries. This is often achieved using chiral catalysts, which are typically metal complexes with chiral ligands. BINOL (1,1'-bi-2-naphthol) and its derivatives are a prominent class of chiral ligands used in a wide array of asymmetric reactions. nih.govsigmaaldrich.com

If this compound is resolved into its individual enantiomers, these chiral molecules could serve as precursors for the synthesis of novel chiral ligands. The hydroxyl group provides a point of attachment for phosphine (B1218219) or other coordinating groups, while the biphenyl-like backbone can create a well-defined chiral environment around a metal center. The development of new chiral phosphine-olefin bidentate ligands has been shown to be effective in rhodium-catalyzed asymmetric 1,4-addition reactions. organic-chemistry.org The synthesis of optically active diarylmethanols has been achieved using chiral phosphoramide (B1221513) ligands, further highlighting the potential of this class of compounds in asymmetric catalysis. researchgate.net

Beyond chiral ligands, derivatives of this compound could be utilized in both heterogeneous and homogeneous catalysis. The aromatic rings can be functionalized to create ligands for a variety of transition metal-catalyzed cross-coupling reactions. nbinno.com The bromine atom itself can be a reactive site in catalytic cycles.

In heterogeneous catalysis, the molecule could be immobilized on a solid support, such as a polymer or silica (B1680970) gel, to create a recyclable catalyst. The development of polymeric N-halo reagents for the oxidation of various organic compounds demonstrates the utility of incorporating reactive halogen atoms into a polymer matrix for catalytic applications. sid.ir

The versatility of brominated aromatic compounds in catalysis is well-documented, with applications ranging from hydrodehalogenation of pollutants to the formation of carbon-carbon bonds. mdpi.comelsevierpure.com The specific substitution pattern of this compound offers opportunities for fine-tuning the electronic and steric properties of catalysts derived from it.

Analytical Chemistry Reagents and Probes

The potential utility of this compound in analytical chemistry could be realized through its derivatization to create specialized reagents and probes.

Use as Modifiers for Chromatographic Stationary Phases

In chromatography, the separation of chemical mixtures is achieved through the differential interactions of analytes with a stationary phase. Chiral stationary phases (CSPs) are particularly important for the separation of enantiomers. Diaryl-methanol derivatives, due to their potential for chirality and various intermolecular interactions, are a class of compounds that could be investigated for the development of novel CSPs.

A derivative of this compound could theoretically be bonded to a solid support, such as silica gel, to create a stationary phase. The aromatic rings can participate in π-π stacking interactions, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the methoxy group can also participate in hydrogen bonding. The presence of a bromine atom introduces a polarizable site, which could contribute to dipole-dipole interactions. The stereochemistry of the methanolic carbon, if resolved into its separate enantiomers, could allow for the chiral recognition and separation of racemic mixtures.

Table 1: Potential Intermolecular Interactions of a this compound-Modified Stationary Phase

Functional GroupPotential Interaction with Analytes
Aromatic Ringsπ-π stacking, hydrophobic interactions
Hydroxyl GroupHydrogen bonding (donor and acceptor)
Methoxy GroupHydrogen bonding (acceptor), dipole-dipole
Bromine AtomHalogen bonding, dipole-dipole interactions

Further research would be required to synthesize and evaluate the efficacy of such a stationary phase for specific chromatographic separations.

Development as Fluorescent Probes or Chemosensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The diarylmethanol scaffold can be a component of fluorescent dyes. While this compound itself is not inherently fluorescent, its structure could be modified to develop a fluorescent probe.

For instance, the core structure could be functionalized with a fluorophore. The binding of a target analyte to a specific receptor site on the probe could induce a conformational change or an electronic effect that alters the fluorescence emission. The bromo and methoxy substituents on the phenyl rings could be synthetically modified to introduce recognition elements for specific ions or molecules. For example, the bromine atom could be a site for cross-coupling reactions to attach more complex functionalities.

The development of a chemosensor based on this compound would involve designing a derivative that selectively binds to a target analyte, leading to a measurable signal. The selectivity and sensitivity of such a probe would be highly dependent on the specific structural modifications made.

Agrochemical and Specialty Chemical Applications

The structural features of this compound suggest potential, though currently undocumented, roles as an intermediate in the synthesis of more complex molecules for agrochemical and specialty chemical applications.

Intermediates in the Synthesis of Novel Agrochemical Compounds

Many modern pesticides and herbicides contain halogenated aromatic rings and ether linkages. The this compound structure possesses both a brominated phenyl ring and a methoxy-substituted phenyl ring. This makes it a potential precursor for the synthesis of more elaborate molecules with potential biological activity.

Table 2: Potential Synthetic Transformations for Agrochemical Development

Reaction TypeFunctional Group InvolvedPotential Outcome
Cross-CouplingBromine AtomFormation of new C-C or C-N bonds
EtherificationHydroxyl GroupIntroduction of new alkoxy groups
EsterificationHydroxyl GroupFormation of ester derivatives
OxidationMethanol (B129727) CarbonSynthesis of the corresponding ketone

The effectiveness of any resulting agrochemical would need to be determined through extensive biological screening.

Application in Fragrance and Flavor Chemistry as Component Synthon

In fragrance and flavor chemistry, aromatic compounds with methoxy substituents are common, often imparting sweet, floral, or spicy notes. While there is no evidence of this compound itself being used as a fragrance, it could serve as a synthon for the creation of new fragrance ingredients.

The synthesis of fragrance molecules often involves the modification of aromatic rings and the introduction of specific functional groups that contribute to the desired odor profile. The methoxy-substituted phenyl ring in the target compound is a feature found in many fragrance molecules. Synthetic transformations could be employed to modify the structure, for example, by replacing the bromine atom with other functional groups or by altering the substitution pattern on the aromatic rings to fine-tune the olfactory properties. The development of a new fragrance ingredient from this starting material would require significant synthetic modification and sensory evaluation.

Future Directions and Emerging Research Avenues for 3 Bromophenyl 4 Methoxy 2 Methylphenyl Methanol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of diarylmethanols, such as (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, often involves Grignard reactions or other organometallic additions to aldehydes. These reactions can be exothermic and require careful control of reaction parameters. Flow chemistry offers significant advantages in this context by providing superior heat and mass transfer, enabling safer and more reproducible syntheses. mt.compharmablock.com

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve optimizing parameters such as residence time, temperature, and stoichiometry in a microreactor or packed-bed reactor setup. mt.com The integration of in-line purification techniques could also be explored to create a fully automated and efficient synthesis platform. researchgate.net The benefits of such a system would include improved safety, higher yields, and the potential for on-demand production. mt.compharmablock.com

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureBatch ChemistryFlow Chemistry
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratio, excellent heat exchange
Safety Potential for thermal runaway with exothermic reactionsMinimized reaction volume, enhanced temperature control
Reproducibility Can be variable between scalesPrecise control over parameters leads to high reproducibility
Scalability Often requires re-optimization"Scale-out" by running multiple reactors in parallel
Automation ComplexReadily integrated with automated control systems

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The presence of a bromine atom on one of the phenyl rings of this compound opens up possibilities for its use in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic "donor," is a powerful tool for directing the self-assembly of molecules into well-defined architectures.

Future investigations could explore the ability of this compound to form halogen bonds with various halogen bond acceptors. This could lead to the formation of co-crystals, liquid crystals, or functional gels with interesting photophysical or electronic properties. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the hydroxyl group and π-π stacking of the aromatic rings, could lead to complex and stimuli-responsive materials.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of this compound, likely via a Grignard reaction, is an ideal candidate for monitoring using advanced in situ spectroscopic techniques. Technologies such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of the reaction. acs.orgmt.com

Future research in this area would involve developing robust chemometric models to deconvolve the spectroscopic data, allowing for a detailed kinetic analysis of the reaction. researchgate.net This understanding can be used to optimize reaction conditions, identify potential side reactions, and ensure the safe and efficient formation of the desired product. hzdr.de For instance, in situ monitoring can precisely detect the initiation of the Grignard reaction, which can sometimes be sluggish and unpredictable, thereby preventing the dangerous accumulation of unreacted reagents. mt.comhzdr.de

Development of Bio-Inspired Synthetic Pathways

Nature utilizes enzymes to carry out chemical transformations with high selectivity and efficiency under mild conditions. nih.gov Bio-inspired synthetic chemistry seeks to mimic these natural processes to develop more sustainable and effective synthetic methods. nih.gov Alcohols are ubiquitous in biomolecules and their synthesis and modification are central to many biological pathways. rsc.orgresearchgate.net

A future research direction for this compound could involve the development of biocatalytic or biomimetic approaches for its synthesis. This could involve screening for enzymes that can catalyze the asymmetric reduction of a precursor ketone to yield the chiral alcohol with high enantioselectivity. Alternatively, bio-inspired catalysts, such as manganese complexes, could be developed for the deaminative hydroxylation of a corresponding benzylamine. nih.gov Such methods would offer a greener alternative to traditional organometallic routes.

Sustainability Considerations in Production and Application for Circular Chemistry

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. worldpharmatoday.comgriffith.edu.au For a molecule like this compound, which could serve as a pharmaceutical intermediate, designing sustainable production and end-of-life strategies is crucial. evonik.comnovasolbio.comtopmostchemical.com

Future research should focus on minimizing the environmental impact of its synthesis. This includes the use of greener solvents, developing catalytic rather than stoichiometric reactions, and maximizing atom economy. reachemchemicals.comtarosdiscovery.com Furthermore, exploring the potential for this compound to be derived from renewable feedstocks would be a significant step towards a more sustainable chemical industry. tarosdiscovery.com In the context of a circular economy, research could also investigate the potential for recycling or degrading the molecule and its derivatives into non-harmful components after their intended use. mdpi.comresearchgate.net The application of photochemical methods, which use light to drive reactions, could also contribute to more sustainable manufacturing processes. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Grignard Reaction : React 3-bromobenzaldehyde derivatives with organomagnesium reagents (e.g., 4-methoxy-2-methylphenylmagnesium bromide) under inert atmospheres (N₂ or Ar) to form the secondary alcohol. Yields (~85%) can be improved by controlling stoichiometry and temperature (0°C to room temperature) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC and NMR .
    • Key Parameters :
StepReagents/ConditionsYield
Aldehyde synthesis3-Bromobenzaldehyde derivative~90%
Grignard additionOrganomagnesium reagent, THF, 0°C→RT85%
WorkupAqueous NH₄Cl, extraction-
PurificationColumn chromatography75–85%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous structures (e.g., (3-bromophenyl)(phenyl)methanol ). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.8 ppm and δ 2.3 ppm, respectively).
    • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing [M+H]⁺ or [M−OH]⁺ fragments .
    • X-Ray Crystallography : Use SHELXTL or WinGX for structure refinement. Compare bond lengths/angles with similar diarylmethanols (e.g., (4-bromophenyl)(cyclohexyl)methanol ).

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and respirator when handling powders/aerosols .
  • Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of its synthesis?

  • Approach :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and quenching times to determine if the product forms via a stable intermediate or direct addition .
  • Computational Modeling : Perform DFT calculations to map energy profiles of possible transition states, comparing with experimental NMR coupling constants (e.g., vicinal dihedral angles).

Q. What strategies resolve contradictions between experimental data and computational predictions in structural analysis?

  • Case Study : If X-ray data conflicts with DFT-optimized geometries (e.g., bond length discrepancies >0.05 Å):

Re-examine crystallographic refinement parameters (e.g., thermal displacement factors in SHELXL ).

Validate computational methods (e.g., solvent effects in DFT simulations) .

Q. How can crystallographic software (e.g., SHELX, WinGX) improve the accuracy of its molecular structure determination?

  • Workflow :

Data Integration : Process diffraction data using SHELXC/D for phase determination .

Refinement : Apply SHELXL with Hirshfeld atom refinement (HAR) for precise H-atom positioning .

Validation : Use PLATON to check for missed symmetry or twinning .

Q. What derivatization strategies enhance its utility in pharmaceutical or materials science research?

  • Functionalization Routes :

  • Oxidation : Convert the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) for biological activity studies .
  • Esterification : React with acyl chlorides to form esters, improving solubility for formulation studies .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and MS data suggest impurities.

  • Resolution Steps :
    • Repeat Characterization : Acquire high-resolution MS to confirm molecular ion.
    • 2D NMR (COSY, HSQC) : Identify spin systems and rule out diastereomers.
    • Chromatographic Purity Check : Use HPLC with UV/Vis detection to quantify impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.